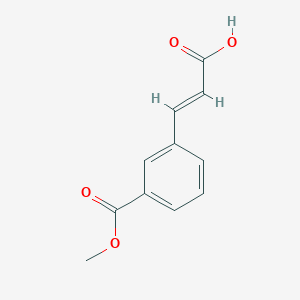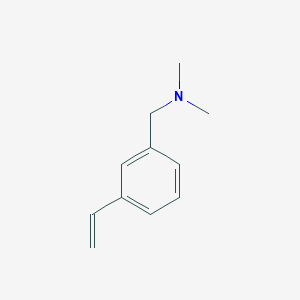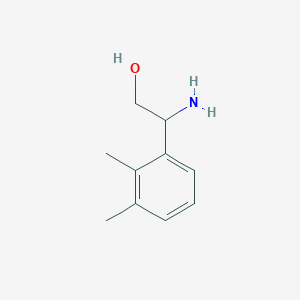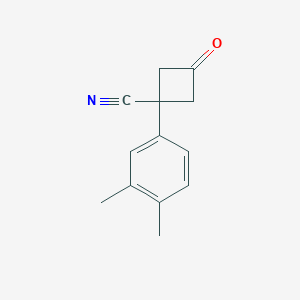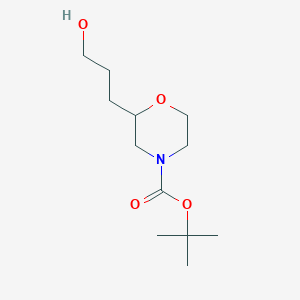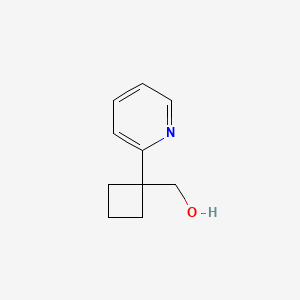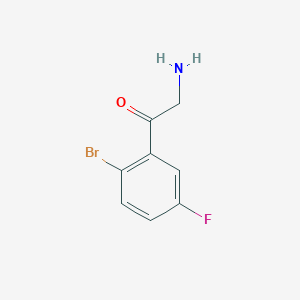
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes an isopropyl group, two methyl groups, and a propanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. These reactions are typically performed using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid moiety, resulting in the formation of pyrazoline derivatives or alcohols, respectively.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid, and sulfonating agents like sulfuric acid are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of pyrazoline derivatives or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways can result in therapeutic benefits, such as the inhibition of cancer cell growth or the reduction of inflammation.
類似化合物との比較
Similar Compounds
- 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-methoxy-1-propanamine
- 1-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
- (1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methylamine
Uniqueness
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, including the presence of both an isopropyl group and a propanoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)14-10(5)11(9(4)13-14)6-8(3)12(15)16/h7-8H,6H2,1-5H3,(H,15,16) |
InChIキー |
HQQGUNBBMRBZGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(C)C)C)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


